molecular formula C11H14N4O B1482176 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide CAS No. 2097970-74-4

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide

Cat. No.: B1482176
CAS No.: 2097970-74-4
M. Wt: 218.26 g/mol
InChI Key: ZLCDTIGYLAUBIM-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide is a chemical compound belonging to the class of imidazo[1,2-b]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be formed through a condensation reaction between an aldehyde or ketone with an amine and a carboxylic acid.

  • Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the imidazole intermediate with hydrazine and a suitable carbonyl compound.

  • Cyclopentyl Substitution: The cyclopentyl group is introduced through a substitution reaction, where the appropriate cyclopentyl halide reacts with the pyrazole intermediate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the cyclopentyl group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Derivatives with different substituents on the cyclopentyl ring.

Scientific Research Applications

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.

  • Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide is unique due to its specific structural features and potential applications. Similar compounds include:

  • 1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide: A structural isomer with a different position of the carboxamide group.

  • 1-Methyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide: A compound with a methyl group instead of the cyclopentyl group.

These compounds share similarities in their core imidazo[1,2-b]pyrazole structure but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-cyclopentylimidazo[1,2-b]pyrazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-11(16)9-7-10-14(5-6-15(10)13-9)8-3-1-2-4-8/h5-8H,1-4H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCDTIGYLAUBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=CC(=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide
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Reactant of Route 6
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